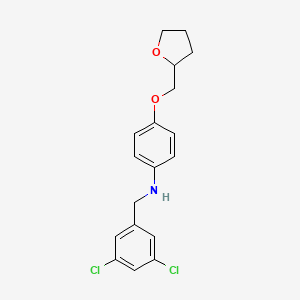
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline
描述
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline is a useful research compound. Its molecular formula is C18H19Cl2NO2 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H19Cl2NO2
- Molecular Weight : 352.3 g/mol
- CAS Number : 1040690-66-1
- IUPAC Name : N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its interaction with various biological pathways.
Research indicates that compounds related to aniline derivatives often exhibit diverse mechanisms of action, including:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth under various conditions, including exposure to UV light and in dark environments .
- Topoisomerase Inhibition : Some studies suggest that related compounds may interfere with topoisomerase II activity, which is crucial for DNA replication and repair processes .
Case Studies and Research Findings
-
Study on Aniline Derivatives :
- A study investigated the toxicokinetics and metabolism of aniline derivatives in aquatic organisms, providing insights into how these compounds interact with biological systems. The results indicated significant metabolic activation in fish models, suggesting similar pathways may be relevant for this compound .
- Cell Growth Inhibition :
Data Table: Summary of Biological Activities
Synthesis and Research Applications
This compound is synthesized through established chemical pathways that involve the reaction of dichlorobenzyl derivatives with tetrahydrofuran-based reagents. Its applications span across biomedical research, particularly in pharmacology and toxicology.
属性
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-16-3-5-17(6-4-16)23-12-18-2-1-7-22-18/h3-6,8-10,18,21H,1-2,7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACXPKOCFYTQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NCC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















